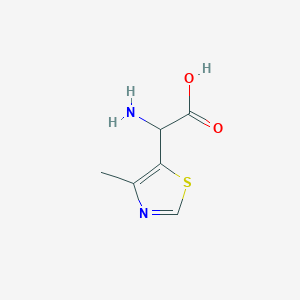

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

Description

The exact mass of the compound 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-5(11-2-8-3)4(7)6(9)10/h2,4H,7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZKOJWSXGFURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50382-43-9 | |

| Record name | 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid chemical structure

[1][2]

Core Identity & Structural Analysis[2][3]

This compound is an

Chemical Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |

| Common Synonyms | (4-Methylthiazol-5-yl)glycine; |

| Chemical Formula | |

| Molecular Weight | 172.21 g/mol |

| SMILES | CC1=C(C(C(=O)O)N)SC=N1 |

| Chirality | Contains one stereocenter at the |

Physiochemical Properties (Predicted)[1][2]

-

pKa (Carboxyl): ~2.0 (Acidic, typical of

-amino acids)[1][2] -

pKa (Amine): ~8.8 (Slightly lower than phenylglycine due to the electron-withdrawing nature of the thiazole ring).[1][2]

-

Solubility: Soluble in water (zwitterionic form) and polar organic solvents (DMSO, Methanol).[2]

-

Electronic Effect: The thiazole ring acts as an electron sink, potentially increasing the acidity of the

-proton compared to phenylglycine, which is relevant for racemization rates during peptide synthesis.[2]

Synthetic Methodologies

The synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid typically proceeds via the functionalization of 4-methylthiazole-5-carbaldehyde .[1][2] Two primary routes are established: the Strecker Synthesis (for direct access to the racemate) and the Bucherer-Bergs Reaction (preferred for stability and hydantoin intermediate isolation).[2]

Route A: Strecker Synthesis

This route involves the condensation of the aldehyde with ammonia and cyanide to form an

Precursor: 4-Methylthiazole-5-carbaldehyde (CAS: 82294-70-0).[1][2]

Protocol:

-

Imine Formation: Dissolve 4-methylthiazole-5-carbaldehyde (1.0 eq) in methanol. Add

(1.1 eq) and stir at room temperature for 30 minutes to generate the imine in situ. -

Cyanation: Add

or -

Hydrolysis: Dissolve the crude aminonitrile in 6M HCl. Reflux for 4–6 hours.[2] The nitrile hydrolyzes to the carboxylic acid, and the thiazole ring remains stable under these conditions (unlike furan derivatives).[2]

-

Purification: Concentrate the solution. Neutralize to the isoelectric point (pH ~5-6) using dilute NaOH or an ion-exchange resin (e.g., Dowex 50W) to precipitate the zwitterionic amino acid.[1][2]

Route B: Bucherer-Bergs Reaction (Hydantoin Route)

This method is often preferred in industrial settings to avoid the instability of free aminonitriles and to facilitate purification via the crystalline hydantoin intermediate.[2]

Protocol:

-

Hydantoin Formation: Suspend 4-methylthiazole-5-carbaldehyde in 50% aqueous ethanol. Add

(3.0 eq) and -

Cyclization: Heat the mixture to 60°C for 4–8 hours. The hydantoin (5-(4-methylthiazol-5-yl)imidazolidine-2,4-dione) will precipitate upon cooling.[1][2]

-

Alkaline Hydrolysis: Reflux the hydantoin in 2M NaOH or

for 12 hours to open the ring. -

Isolation: Acidify to pH 5 to isolate the free amino acid.

Synthetic Pathway Visualization

The following diagram illustrates the divergence from the aldehyde precursor to the final amino acid target.

Caption: Divergent synthetic pathways from 4-methylthiazole-5-carbaldehyde to the target amino acid.

Applications in Drug Discovery[2][4][5][6]

Phenylglycine Bioisostere

In medicinal chemistry, phenylglycine is a common scaffold (e.g., in

-

Reduced Lipophilicity: The nitrogen and sulfur atoms in the thiazole ring lower the LogP, potentially improving water solubility and oral bioavailability.[2]

-

Metabolic Stability: The thiazole ring is less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings.[1][2]

-

Pi-Stacking Interactions: The aromatic thiazole ring can still participate in

stacking interactions with target protein residues (e.g., Phenylalanine, Tyrosine) but with different geometry and electrostatics.[2]

Peptide Backbone Constraint

When incorporated into peptides, this amino acid restricts conformational flexibility due to the steric bulk of the 4-methyl group and the rigidity of the aromatic ring directly attached to the

Analytical Characterization

To validate the synthesis of this compound, the following analytical signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | Methyl group on the thiazole ring ( | |

| 1H NMR ( | ||

| 1H NMR ( | Thiazole | |

| LC-MS | m/z 173.04 | Confirming molecular mass of 172.21 Da.[1][2] |

References

-

PubChem. 2-(2-amino-1,3-thiazol-4-yl)acetic acid (Isomer Reference).[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]

-

Organic Chemistry Portal.Synthesis of

-Amino Acids (Strecker & Bucherer-Bergs). Available at: [Link][1][2] -

Bunev, A. S., et al. "Synthesis of thiazole-containing amino acids."[2] Russian Chemical Bulletin, 2014.[2] (Contextual synthesis of thiazolyl amino acids).

Sources

- 1. 80544-17-8|(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid|BLD Pharm [bldpharm.com]

- 2. CAS 52454-65-6: 2-Methyl-5-thiazoleacetic acid [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (alphaZ)-2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid | C6H7N3O3S | CID 5486924 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

[1][2]

Executive Summary

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid , often referred to in synthetic circles as (4-Methylthiazol-5-yl)glycine , is a non-proteinogenic

Structurally, it functions as a bioisostere of phenylglycine, where the phenyl ring is replaced by a 4-methylthiazole moiety.[1] This substitution introduces specific electronic constraints and hydrogen-bonding capabilities (via the thiazole nitrogen) that can significantly alter the pharmacokinetic profile of drug candidates, particularly improving metabolic stability against proteases.[1]

Chemical Identity & Structural Analysis[2][3][4]

| Property | Detail |

| IUPAC Name | 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |

| Common Name | (4-Methylthiazol-5-yl)glycine |

| Formula | C |

| Molecular Weight | 172.20 g/mol |

| SMILES | Cc1c(scn1)C(N)C(=O)O |

| Chirality | Contains one stereocenter at the |

Structural Logic

The molecule consists of a glycine backbone substituted at the

-

Thiazole Ring: Acts as an electron-withdrawing group (inductive effect) relative to a phenyl ring, increasing the acidity of the

-proton.[1] The nitrogen at position 3 of the ring is a weak base. -

Zwitterionic Nature: Like all amino acids, it exists primarily as a zwitterion in neutral aqueous solution.[1]

Physicochemical Profile

Ionization Constants (pKa)

Understanding the ionization state is critical for purification (ion-exchange chromatography) and oral bioavailability prediction.[1]

-

pKa

(Carboxylic Acid): ~2.1 (Predicted).[1] The electron-withdrawing nature of the thiazole ring lowers the pKa slightly compared to alanine (2.3).[1] -

pKa

(Thiazole Nitrogen): ~3.[1]0. The thiazole nitrogen is weakly basic.[1] In highly acidic media (pH < 2), this nitrogen protonates, leading to a cationic species.[1] -

pKa

(

Solubility & Lipophilicity[2]

-

LogP (Octanol/Water): Estimated at -1.5 to -1.0 (Zwitterionic form).[1] The compound is highly polar.[1]

-

Solubility:

Speciation Diagram (DOT Visualization)

The following diagram illustrates the protonation states across the pH scale.

Synthesis Protocol: The Strecker Approach

Expert Insight: While enzymatic resolution is possible, the most robust chemical route for the racemic scaffold is the Strecker synthesis starting from 4-methylthiazole-5-carbaldehyde .[1] This aldehyde is chemically sensitive; it must be handled under inert atmosphere to prevent oxidation to the carboxylic acid.[1]

Precursor Preparation

The aldehyde precursor is synthesized via the reduction of ethyl 4-methylthiazole-5-carboxylate or oxidation of (4-methylthiazol-5-yl)methanol .[1]

Strecker Reaction Workflow

Safety Note: This protocol involves cyanide salts.[1][2] All work must be performed in a functioning fume hood with HCN detectors active.

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 4-methylthiazole-5-carbaldehyde (1.0 eq) in Methanol/Water (1:1).

-

Add Ammonium Chloride (1.2 eq) and stir at room temperature for 30 minutes to form the iminium intermediate.

-

-

Cyanation:

-

Hydrolysis (The Critical Step):

-

Isolate the aminonitrile (extraction with EtOAc).[1]

-

Reflux in 6M HCl for 12 hours. This converts the nitrile to the carboxylic acid.

-

Purification: Concentrate to dryness.[1][4] Redissolve in water and apply to a cation-exchange resin (Dowex 50W).[1] Elute with 1M NH

OH to isolate the free amino acid.[1]

-

Synthetic Pathway Diagram

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block, the following analytical matrix is recommended.

| Method | Specification | Diagnostic Signals |

| 1H NMR (D | >98% Purity | |

| HPLC | >99% Area | Column: C18 Polar Embedded (to retain polar zwitterion).Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient.[1] |

| Mass Spec | [M+H]+ = 173.03 | ESI+ Mode.[1] |

Handling & Stability

-

Storage: Store at -20°C. The free amino acid is stable, but the aldehyde precursor is prone to oxidation.[1]

-

Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator.[1]

-

Incompatibility: Avoid strong oxidizing agents (oxidizes sulfur in thiazole ring) and acid chlorides (reacts with amine).[1]

References

-

PubChem. 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Wellington, K. & Curran, M.P. Cefditoren Pivoxil: A Review of its Use in the Treatment of Bacterial Infections.[1] Drugs (2004).[1][5][6] (Discusses 4-methylthiazole-5-carbaldehyde intermediate). [Link]

-

Organic Chemistry Portal. Strecker Synthesis.[Link]

Sources

- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic potential of thiazole-based alpha-amino acids

An In-Depth Technical Guide to the Therapeutic Potential of Thiazole-Based α-Amino Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The intersection of the thiazole heterocycle with α-amino acid scaffolds has given rise to a class of molecules with profound therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and diverse pharmacological applications of thiazole-based α-amino acids. We will delve into the causality behind synthetic strategies, explore the molecular pathways these compounds modulate, and present their validated applications in oncology, infectious diseases, and beyond, grounding all claims in authoritative scientific literature.

The Thiazole-α-Amino Acid Hybrid: A Privileged Scaffold in Medicinal Chemistry

The thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] It is a key structural motif in numerous natural products, including Vitamin B1 (Thiamine), and is present in over 18 FDA-approved drugs, highlighting its clinical significance.[3][4][5] When this versatile heterocycle is incorporated into an α-amino acid framework, the resulting hybrid molecule gains unique structural features. The amino acid moiety can enhance water solubility and provide chiral centers for specific biological interactions, while the thiazole ring acts as a rigid scaffold and a bioisostere for amide bonds, often participating in crucial hydrogen bonding with biological targets.[6][7]

This combination has led to the development of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[8][9] Marketed drugs such as the kinase inhibitor Dasatinib and the anti-HIV agent Ritonavir feature the thiazole core, underscoring the scaffold's success in producing potent and selective therapeutic agents.[5][8]

Synthetic Strategies: From Classic Reactions to Modern Methodologies

The construction of the thiazole ring is a well-established field, with several named reactions providing reliable routes to a diverse array of derivatives. The choice of synthetic pathway is critical and is dictated by the desired substitution pattern and the need to preserve the stereochemistry of the amino acid precursor.

Key Synthetic Pathways

-

Hantzsch Thiazole Synthesis: This is arguably the most common method for constructing the thiazole core.[10] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For thiazole-based amino acids, the thioamide is often derived from an existing amino acid, ensuring the incorporation of the desired side chain and stereocenter. The primary advantage of this method is its versatility and the wide availability of starting materials.

-

Cook-Heilbron Synthesis: This approach is particularly useful for creating 5-aminothiazoles.[11][12] It involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[5][11] This pathway offers a distinct substitution pattern that can be crucial for targeting specific biological pathways.

-

Modern Approaches: To improve efficiency and expand chemical space, modern techniques are frequently employed. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and increase yields.[10] Furthermore, novel metal-free and one-pot multicomponent reactions are being developed to streamline the synthesis of complex thiazole derivatives from readily available starting materials like N-substituted α-amino acids.[13][14]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a thiazole-based α-amino acid, starting from a protected amino acid and culminating in a functionalized thiazole peptidomimetic. The causality is clear: each step is designed to build complexity while protecting sensitive functional groups.

Caption: Generalized synthetic workflow for thiazole-based α-amino acids.

Representative Experimental Protocol: Hantzsch Synthesis of an (S)-Valine-Derived Thiazole

This protocol describes a self-validating system for synthesizing a core thiazole amino acid derivative, a common precursor for more complex molecules.

-

Thioamide Formation:

-

To a solution of N-Boc-(S)-valinamide (1.0 eq) in dry THF, add Lawesson's reagent (0.6 eq).

-

Stir the reaction mixture at room temperature for 8 hours under an inert atmosphere. The causality here is the use of Lawesson's reagent, a robust thionating agent, to efficiently convert the carboxamide to the corresponding thioamide.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the resulting crude thioamide by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

-

Cyclization to form the Thiazole Ring:

-

Dissolve the purified N-Boc-(S)-valine thioamide (1.0 eq) in acetone.

-

Add ethyl bromopyruvate (1.1 eq) to the solution.

-

Reflux the mixture for 4 hours. The electrophilic carbon of the bromopyruvate is attacked by the sulfur of the thioamide, initiating the cyclization cascade.

-

Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the final product, ethyl 2-(N-Boc-(S)-valinyl)-thiazole-4-carboxylate, by column chromatography.

-

Mechanisms of Action: Intervening in Critical Cellular Processes

Thiazole-based compounds exert their therapeutic effects by interacting with a wide array of specific molecular targets.[4][8] Their ability to inhibit enzymes, disrupt protein assemblies, and modulate signaling pathways makes them attractive candidates for drug development.[8][15]

Key Molecular Targets and Pathways

-

Kinase Inhibition: Many thiazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, Dasatinib, a thiazole-containing drug, is a multi-targeted kinase inhibitor used in cancer therapy for chronic myelogenous leukemia (CML).[5]

-

Tubulin Polymerization Inhibition: Certain thiazole-containing natural products and their synthetic analogs, such as epothilones, bind to tubulin and prevent the disassembly of microtubules.[9][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis, making it a powerful anticancer mechanism.[7]

-

Modulation of PI3K/Akt/mTOR Pathway: This signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, thereby suppressing tumor growth.[15][16]

The diagram below illustrates the intervention of thiazole derivatives in the PI3K/Akt/mTOR signaling cascade.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Therapeutic Applications and Efficacy

The structural versatility of thiazole-based α-amino acids has been leveraged to develop potent agents against a range of diseases.

Anticancer Activity

This is the most extensively studied application. Thiazole derivatives have shown efficacy against lung, breast, cervical, and osteosarcoma cancer cell lines.[7][14] Their mechanisms include inducing apoptosis, inhibiting cell proliferation, and disrupting key signaling pathways.[6][15]

| Compound Class/Example | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylthiazole-quinoline hybrid | Breast (MCF-7) | Breast (MCF-7) | 5.71 | [17] |

| Indole-linked Thiazole (analogue 21) | Not specified | Various | 10 - 30 | [17] |

| Thiazole-Amino Acid Hybrid (cpd. 4i) | Lung (A549) | Lung (A549) | 2.07 | [7] |

| Thiazole-Amino Acid Hybrid (cpd. 4j) | Cervical (HeLa) | Cervical (HeLa) | 3.11 | [7] |

| Thiazole-Coumarin Hybrid (11f) | EGFR/VEGFR-2 | Lung (A-549) | 0.025 | [18] |

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3]

| Compound Class/Example | Target Organism | MIC (µg/mL) | Reference |

| Imidazolyl Thiazole (cpd. 4a) | Bacillus species | 1.95 - 3.91 | |

| Thiazole Derivative (cpd. 12a) | M. tuberculosis H37Rv | 2.1 | |

| N-Phenyl-thiazole (cpd. 16e) | S. aureus / E. faecalis | 31.25 | [3] |

| Thiazole-based Chalcone | S. aureus | 3.125 | [17] |

| 2,4-disubstituted-1,3-thiazole | B. subtilis | Active | [12] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole-amino acid scaffold has provided key insights into the structural requirements for biological activity.

-

Substitution at C2 and C4: Most biologically active thiazoles feature substitutions at the 2 and 4 positions.[8][18] The nature of these substituents is critical. For instance, incorporating bulky aromatic groups can enhance binding affinity through hydrophobic or π-π stacking interactions.

-

Role of the Amino Acid Side Chain: The side chain of the amino acid component can influence selectivity and pharmacokinetic properties. Conjugating pharmacophores with amino acids can lead to enhanced activity and reduced cytotoxicity.[7]

-

Influence of Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on phenyl rings attached to the thiazole core can significantly modulate the potency of the compound.[17] For example, a chlorine-substituted phenyl group was found to be important for anti-tubercular activity in one series of compounds.[17]

Gold-Standard Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To ensure trustworthiness and reproducibility, a well-defined protocol is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549, MCF-7) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere overnight. This initial step ensures a consistent, healthy cell monolayer for the experiment.

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized thiazole-based compounds in DMSO.

-

Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration should be <0.1% to avoid solvent toxicity.

-

Remove the old media from the plates and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

-

Incubation and Assay:

-

Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism). This provides a quantitative measure of the compound's potency.

-

Future Perspectives and Conclusion

Thiazole-based α-amino acids represent a highly validated and promising scaffold in drug discovery. Their synthetic tractability and diverse pharmacological profile have established them as privileged structures for targeting cancer, infectious diseases, and other conditions.[3][17] Future research will likely focus on several key areas:

-

Multi-Targeted Agents: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously, such as dual EGFR/VEGFR-2 inhibitors, is a growing trend.[18]

-

Improving Pharmacokinetics: Efforts to enhance bioavailability, metabolic stability, and reduce off-target toxicity will be crucial for translating preclinical candidates into clinical therapies.

-

Novel Drug Delivery: Conjugating these potent molecules to antibodies or nanoparticles could improve tumor targeting and reduce systemic side effects.

References

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.

- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). ResearchGate.

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.

- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). Organic Letters.

- Synthesis of enantiomerically pure thiazole‐containing amino acids. (n.d.). ResearchGate.

- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers.

- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020). MDPI.

- Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega.

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.

- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). PMC.

- Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. (n.d.). PMC.

- Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). ijarsct.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

Synthesis pathways for 4-methyl-1,3-thiazol-5-yl amino acid derivatives

Executive Summary

The 4-methyl-1,3-thiazol-5-yl moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in high-profile therapeutics such as Ritonavir (antiretroviral), Cefditoren (cephalosporin antibiotic), and Febuxostat (xanthine oxidase inhibitor).[1] In drug development, this heterocyclic unit is frequently coupled to amino acid backbones to improve metabolic stability, enhance lipophilicity, or induce specific conformational constraints in peptidomimetics.

This guide details the robust, scalable synthesis of the core 4-methylthiazole-5-carboxylate scaffold and its subsequent conjugation to amino acids. Unlike standard textbook Hantzsch syntheses which often yield 2,4-disubstituted thiazoles, this protocol focuses on the specific regiochemistry required to functionalize the C5 position while maintaining a proton or specific substituent at C2.

Module 1: Construction of the Core Heterocycle

The primary challenge in synthesizing 4-methyl-1,3-thiazol-5-yl derivatives is the efficient construction of the thiazole ring with a reactive ester handle at the 5-position. The industrial standard involves a modified Hantzsch cyclization using ethyl 2-chloroacetoacetate .

Precursor Synthesis: Regioselective Chlorination

Commercial availability of ethyl 2-chloroacetoacetate can be variable; thus, in-house synthesis is often required for purity control.

-

Critical Control Point: Temperature control is vital to prevent dichlorination (forming the 2,2-dichloro species) or chlorination at the terminal methyl group.

Protocol:

-

Reactor Setup: Glass-lined reactor with overhead stirring and cryostat.

-

Reagents: Ethyl acetoacetate (1.0 equiv), Sulfuryl chloride (

, 1.05 equiv). -

Procedure:

-

Cool neat ethyl acetoacetate to 0–5°C .

-

Add

dropwise over 2 hours.[4] Note: The evolution of -

Allow the mixture to warm to 20–25°C and stir for 4 hours.

-

Purification: Vacuum distillation (107–108°C at 1.87 kPa) yields the product as a colorless liquid.

-

Cyclization: The Formamide/P₂S₅ Route

To obtain the 4-methyl-1,3-thiazol-5-yl core (where C2 = H), we utilize a thioformamide equivalent generated in situ. Direct use of thioformamide is avoided due to instability.

-

Mechanism: Thionation of formamide by Phosphorus Pentasulfide (

) generates the thioamide species, which undergoes nucleophilic attack on the

Experimental Workflow:

| Parameter | Specification | Rationale |

| Solvent | 1,2-Dimethoxyethane (DME) or Toluene | High boiling point required for cyclization; DME improves |

| Stoichiometry | Formamide (5.0 eq), Ethyl 2-chloroacetoacetate (1.0 eq), | Excess formamide acts as both reactant and solvent buffer. |

| Temperature | 80–100°C | Required to drive the dehydration and aromatization steps. |

| Yield Target | >75% | High efficiency required for downstream coupling. |

Step-by-Step Protocol:

-

Suspend

(0.2 mol) in DME under -

Add Formamide (5.0 mol) dropwise at room temperature (exothermic).

-

Heat the mixture to 50°C for 30 minutes to generate the active thioamide species.

-

Add Ethyl 2-chloroacetoacetate (1.0 mol) dropwise.

-

Reflux at 80–90°C for 4–6 hours. Monitoring via HPLC should show disappearance of the chloro-ester.

-

Workup: Cool to 10°C. Neutralize with 20% NaOH to pH 7–8. The product, Ethyl 4-methylthiazole-5-carboxylate , precipitates as a white/off-white solid.[3]

Visualization of the Cyclization Pathway

Figure 1: Reaction cascade for the synthesis of the thiazole core. Note the in-situ generation of the thioamide species.

Module 2: Functionalization and Coupling to Amino Acids[5]

Once the ethyl ester is secured, it must be activated for coupling to the amino acid. This typically involves hydrolysis to the free acid followed by amide bond formation.

Hydrolysis to 4-Methylthiazole-5-carboxylic Acid[1]

-

Reagent: LiOH or NaOH (1.5 eq) in THF/Water (1:1).

-

Conditions: Stir at RT for 2 hours.

-

Isolation: Acidify with 1M HCl to pH 3. The carboxylic acid (pKa ~3.5) precipitates.[5] Filtration yields the free acid (MP: ~287°C dec).

Coupling Strategy (Peptidomimetic Synthesis)

Coupling the thiazole-5-carboxylic acid to an amino acid (e.g., L-Valine, L-Phenylalanine) requires careful activation to prevent racemization of the amino acid partner.

Recommended Coupling System: HATU/DIPEA While EDC/HOBt is cheaper, HATU provides faster kinetics for the electron-deficient thiazole carboxylate.

Protocol:

-

Dissolve 4-methylthiazole-5-carboxylic acid (1.0 eq) in dry DMF.

-

Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 minutes to form the activated ester.

-

Add the amino acid methyl ester hydrochloride (e.g., H-Val-OMe·HCl, 1.1 eq).

-

Stir at RT for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 5%

, 1M HCl, and brine. -

Result: N-(4-methylthiazol-5-ylcarbonyl)-amino acid ester .

Alternative: The Ritonavir Pathway (Reduction)

For derivatives like Ritonavir, the linkage is a carbamate formed via the alcohol. This requires reducing the ester before coupling.

-

Reduction: React Ethyl 4-methylthiazole-5-carboxylate with LiAlH₄ (THF, 0°C) to yield (4-methylthiazol-5-yl)methanol .

-

Activation: React the alcohol with 4-nitrophenyl chloroformate to create a reactive carbonate, which then reacts with the amino acid amine to form the carbamate linkage.

Module 3: Self-Validating Analytical Workflow

To ensure scientific integrity, every batch must pass the following QC checkpoints.

| Checkpoint | Method | Acceptance Criteria | Failure Mode Analysis |

| Intermediate Purity | GC-MS (Ethyl 2-chloroacetoacetate) | >95% Area; <2% Dichloro impurity | High dichloro content indicates temp >10°C during |

| Core Identity | ¹H NMR (DMSO-d6) | Singlet at ~9.0 ppm (C2-H); Singlet at ~2.7 ppm (C4-CH3) | Absence of 9.0 ppm singlet suggests ring opening or C2-substitution failure. |

| Chiral Integrity | Chiral HPLC | >99% ee (after coupling) | Racemization indicates excessive base (DIPEA) or prolonged activation time. |

Visualizing the Coupling Workflow

Figure 2: Divergent synthesis pathways for Amide vs. Carbamate derivatives.

References

-

Guidechem. (2025).[5] How to prepare and use Ethyl 2-chloroacetoacetate effectively? Retrieved from

-

Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews. Retrieved from

-

Sigma-Aldrich. (2025). 4-Methylthiazole-5-carboxylic acid Product Specification. Retrieved from

-

Google Patents. (2009). Preparation method of 4-methyl thiazole-5-carboxyl acid (CN101475541A).[1] Retrieved from

-

BenchChem. (2025).[2] A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions. Retrieved from

Sources

Biological activity of thiazole-containing non-proteinogenic amino acids

Title: Biological Activity and Therapeutic Engineering of Thiazole-Containing Non-Proteinogenic Amino Acids Subtitle: A Technical Guide to the Chemistry, Biosynthesis, and Pharmacology of Thiazolyl-Peptides

Executive Summary: The Thiazole Pharmacophore

Thiazole-containing non-proteinogenic amino acids represent a privileged scaffold in chemical biology. Unlike standard proteinogenic amino acids, the thiazole ring introduces restricted conformational flexibility, resistance to proteolytic degradation, and unique electronic properties (aromaticity,

This guide dissects the technical utility of these moieties, focusing on Thiazolylalanine (Tza) and its structural congeners found in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). We analyze their dual origin—biosynthetic installation via the TOMM (Thiazole/Oxazole-Modified Microcin) pathway and chemical synthesis via the Hantzsch cyclization —and provide actionable protocols for their study.

Structural & Chemical Space

The core unit of interest is the 1,3-thiazole ring integrated into a peptide backbone. This modification fundamentally alters the peptide's physicochemical landscape.

| Feature | Structural Consequence | Biological Impact |

| Planarity | Restricts | Locks bioactive conformations (entropy reduction), enhancing binding affinity.[1] |

| Basicity | Nitrogen lone pair ( | Acts as a hydrogen bond acceptor or metal chelator (e.g., |

| Lipophilicity | Sulfur atom increases logP vs. imidazole. | Improves membrane permeability and hydrophobic pocket occupancy. |

| Bioisosterism | Mimics peptide bonds (amide surrogate). | Resists proteases, extending serum half-life. |

Key Compounds of Interest:

-

Microcin B17 (MccB17): A "Trojan horse" antibiotic containing bis-heterocyclic thiazole-oxazole motifs.[2]

-

Bleomycin: An anticancer glycopeptide where a bithiazole moiety acts as a DNA intercalator.

-

Dolastatin 10: Contains the thiazole amino acid dolaproine , a potent tubulin polymerization inhibitor.

Biosynthesis: The TOMM Pathway

Nature installs thiazole rings post-translationally.[2][3][4] This process converts Cysteine residues into thiazoles within a precursor peptide.[5] The enzymatic machinery, specifically the McbBCD complex (in E. coli), serves as the biological standard.

Mechanism:

-

Cyclodehydration: The carbonyl oxygen of the residue preceding Cysteine is attacked by the Cys-thiol, forming a thiazoline ring. This is ATP-dependent.[3]

-

Dehydrogenation: The FMN-dependent dehydrogenase oxidizes the thiazoline to a fully aromatic thiazole.

Visualization: The TOMM Biosynthetic Logic

Caption: The enzymatic cascade converting a flexible Gly-Cys backbone into a rigid thiazole pharmacophore via the McbBCD complex.

Mechanisms of Action

A. DNA Gyrase Poisoning (Microcin B17)

Unlike fluoroquinolones which bind the DNA-Gyrase complex, MccB17 utilizes its bis-heterocyclic (thiazole-oxazole) backbone to trap the enzyme.

-

Mechanism: The rigid thiazole rings intercalate or wedge into the Gyrase B subunit, stabilizing the "cleavable complex." This prevents the re-ligation of the DNA double-strand break.

-

Result: Accumulation of double-strand breaks leads to SOS response activation and bacterial cell death.

B. DNA Intercalation (Bleomycin)

The bithiazole tail of Bleomycin provides the binding energy.

-

Mechanism: The planar bithiazole moiety slides between DNA base pairs (preferentially G-C sites). This anchors the molecule, allowing the metal-binding domain (Fe-complex) to generate reactive oxygen species (ROS) that cleave the DNA backbone.

-

Criticality: Without the thiazole tail, the catalytic domain cannot localize effectively to cause damage.

Experimental Protocols

Protocol 1: Chemical Synthesis of Boc-L-4-Thiazolylalanine

A self-validating Hantzsch synthesis adapted for Fmoc/Boc SPPS.

Reagents:

-

N-Boc-L-Aspartic acid

-tert-butyl ester -

Lawesson’s Reagent[6]

-

Ethyl bromopyruvate

-

Trifluoroacetic anhydride (TFAA)

Step-by-Step Methodology:

-

Thioamide Formation: Convert the side-chain amide of Boc-Asp-OtBu to a thioamide using Lawesson’s reagent (0.5 eq) in dry THF. Reflux for 2 hours.

-

Validation: TLC should show a less polar spot. MS confirms mass +16 Da (O

S).

-

-

Hantzsch Cyclization: React the thioamide with ethyl bromopyruvate (1.1 eq) in ethanol at room temperature for 12 hours.

-

Dehydration/Aromatization: Treat the intermediate hydroxy-thiazoline with TFAA/Pyridine to force aromatization if spontaneous dehydration is incomplete.

-

Hydrolysis: Saponify the ethyl ester (LiOH, THF/H2O) to yield the free acid.

-

QC Check:

H-NMR must show the thiazole C5-H singlet at

-

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay

A robust assay to quantify the activity of thiazole-peptides.

Concept: Measure the conversion of relaxed plasmid pBR322 to its supercoiled form by DNA Gyrase. Thiazole-peptides inhibit this process.

Materials:

-

Relaxed pBR322 DNA (0.5

g per reaction). -

E. coli DNA Gyrase (Recombinant, A2B2 complex).

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol. -

Positive Control Inhibitor: Ciprofloxacin (1-10

M).

Workflow:

-

Master Mix Prep: Combine Assay Buffer and Relaxed pBR322. Aliquot 19

L into tubes. -

Compound Addition: Add 1

L of test compound (Thiazole-peptide) in DMSO.-

Control 1 (Negative): DMSO only (Full Activity).

-

Control 2 (Positive): Ciprofloxacin (No Activity).

-

Control 3 (No Enzyme): Buffer only (Input DNA check).

-

-

Initiation: Add 1 Unit of DNA Gyrase. Incubate at 37°C for 30 minutes.

-

Termination: Add 5

L Stop Solution (5% SDS, 0.25 M EDTA, Proteinase K). Incubate 30 min at 37°C. -

Visualization: Run samples on a 1% agarose gel (TAE buffer) at 5 V/cm for 3 hours. Stain with Ethidium Bromide.

-

Readout: Supercoiled DNA migrates faster than relaxed DNA. Inhibition results in a band remaining at the "relaxed" position (higher up the gel).

-

Visualization: Assay Logic Flow

Caption: Logic flow for the Gyrase Supercoiling Assay. Inhibition prevents the topological transition from relaxed to supercoiled DNA.

Future Perspectives: Engineering the TOMM Scaffold

The modularity of the McbBCD pathway allows for "biocombinatorial" chemistry. By mutating the precursor peptide (McbA) sequence, researchers can generate libraries of thiazole-containing variants.

-

Permissive Sites: The enzyme complex is tolerant of changes in the spacing between heterocycles, allowing for the design of "stapled" peptides where thiazoles enforce rigidity at specific intervals.

-

Hybrid Scaffolds: Combining thiazole installation with other RiPP modifications (e.g., lanthionine bridges) creates polycyclic, protease-impervious drug candidates.

References

-

Walsh, C. T., et al. (2001). "Post-translational modification of protein S: The chemistry and biology of the thiazole/oxazole-modified microcins." Chemical Reviews.

-

Collin, F., & Maxwell, A. (2019). "The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents." Journal of Molecular Biology.

-

Roy, R. S., et al. (1999). "Thiazole and oxazole peptides: biosynthesis and molecular machinery." Natural Product Reports.

-

Hantzsch, A. (1887).[11][12] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

-

Boger, D. L., et al. (1994). "Total synthesis of bleomycin A2." Journal of the American Chemical Society.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Major Portion of DNA Gyrase Inhibitor Microcin B17 Undergoes an N,O-Peptidyl Shift during Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 11. chemrevlett.com [chemrevlett.com]

- 12. sciencescholar.us [sciencescholar.us]

The Strategic Role of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid in Peptidomimetic Drug Design

Executive Summary

In the landscape of modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics is a critical optimization step. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (often abbreviated as 4-Me-Thiazolylglycine or Thg ) represents a high-value unnatural amino acid (UAA) scaffold. Unlike its homolog thiazolylalanine, this compound features a thiazole ring directly attached to the

This guide details the physicochemical rationale, synthesis, and application of this moiety in Fragment-Based Drug Discovery (FBDD) and peptide optimization. It serves as a blueprint for researchers seeking to enhance potency and proteolytic stability in hit-to-lead campaigns.

Chemical Biology & Pharmacophore Rationale[1][2]

Bioisosterism and Electronic Profiling

The incorporation of 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is primarily driven by its ability to act as a non-classical bioisostere for Phenylalanine (Phe) and Histidine (His).

-

Electronic Modulation: While Phenylalanine contains an electron-rich benzene ring, the thiazole ring is

-electron deficient (similar to pyridine). This inversion of electronics allows the thiazole moiety to engage in specific -

Hydrogen Bonding: The nitrogen atom (N3) in the thiazole ring serves as a weak hydrogen bond acceptor, a feature absent in Phenylalanine. This allows for additional anchoring points within the active site.

-

Lipophilicity (LogP): The thiazole ring is less lipophilic than a benzene ring but more lipophilic than an imidazole, offering a "Goldilocks" zone for optimizing membrane permeability without compromising water solubility.

Conformational Restriction

The direct attachment of the heteroaromatic ring to the

-

Effect: This restriction reduces the entropic penalty upon binding.

-

Application: Ideal for locking peptides into bioactive

-turn or helical conformations.

Synthesis & Production Protocols

The synthesis of enantiomerically pure 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is non-trivial due to the lability of the thiazole ring under harsh acidic conditions. The most robust industrial route utilizes a modified Strecker Synthesis followed by enzymatic resolution.

Synthesis Workflow Diagram[3]

Figure 1: Chemo-enzymatic synthesis pathway for enantiopure Thiazolylglycine.

Step-by-Step Protocol (Laboratory Scale)

Step 1: Strecker Reaction

-

Reagents: Dissolve 4-methyl-5-thiazolecarboxaldehyde (10 mmol) in MeOH (20 mL).

-

Addition: Add NH4Cl (11 mmol) and NaCN (11 mmol) cautiously.

-

Reaction: Stir at room temperature for 12 hours. Monitor disappearance of aldehyde by TLC (Hexane:EtOAc 1:1).

-

Workup: Evaporate solvent. Resuspend residue in water and extract with EtOAc to obtain the aminonitrile.

Step 2: Hydrolysis

-

Acidolysis: Treat the crude aminonitrile with 6N HCl (30 mL).

-

Reflux: Heat to reflux for 4-6 hours. Note: Prolonged heating may degrade the thiazole ring.

-

Isolation: Concentrate in vacuo. Neutralize with propylene oxide or ion-exchange resin (Dowex 50W) to isolate the zwitterionic racemic amino acid.

Step 3: Enzymatic Resolution (Critical for Bioactivity)

-

Acetylation: React the racemate with acetic anhydride in NaOH to form N-acetyl-DL-thiazolylglycine.

-

Digestion: Incubate with Hog Kidney Acylase I at pH 7.5, 37°C for 24 hours. The enzyme selectively deacetylates the L-isomer.

-

Separation: Acidify to pH 5. The free L-amino acid is separated from the N-acetyl-D-amino acid via ion-exchange chromatography.

Applications in Drug Discovery[4][5][6][7][8]

Proteolytic Stability Engineering

One of the primary failure modes for peptide drugs is rapid degradation by proteases like Chymotrypsin, which targets aromatic residues (Phe, Tyr, Trp).

-

Mechanism: Replacing Phe with 4-Me-Thiazolylglycine alters the substrate recognition profile. The steric bulk at the

-carbon and the altered electronic density of the thiazole ring prevent the protease catalytic triad from effectively processing the amide bond. -

Data Point: Peptides containing this substitution often exhibit a 10-100 fold increase in half-life (t1/2) in human plasma.

Case Study: Tubulysin Analogues

Tubulysins are potent antimitotic peptides that inhibit microtubule polymerization. The native structure contains a complex thiazole amino acid (Tubuphenylalanine).

-

Optimization: Synthetic simplification using 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid retains the critical thiazole pharmacophore while significantly reducing synthetic complexity.

-

Result: Analogues incorporating this moiety maintained low nanomolar cytotoxicity (IC50 < 10 nM) against multidrug-resistant cancer cell lines while improving solubility.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for deploying this scaffold in a lead optimization campaign.

Figure 2: SAR Decision Tree for incorporating Thiazolylglycine vs. Thiazolylalanine.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties

| Property | Phenylalanine (Phe) | 4-Me-Thiazolylglycine (Thg) | Impact on Drug Design |

| Aromaticity | Electron-Rich | Electron-Deficient | Enables stacking with electron-rich targets. |

| H-Bonding | None | N3 Acceptor | Adds specificity/affinity. |

| Steric Bulk | High (Side chain) | High (Alpha-substituent) | Constrains backbone conformation. |

| LogP (Est) | ~1.38 | ~0.65 | Improves water solubility. |

| Metabolic Stability | Low (Chymotrypsin) | High | Extends plasma half-life. |

References

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues. Journal of Medicinal Chemistry. (2017). Detailed protocols on thiazole amino acid synthesis and P-gp modulation.

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. (2025). Exploration of thiazole-amino acid hybrids in cancer therapy.

-

Bioisosteres for Drug Hunters: Heterocycles. Drug Hunter. (2025). Analysis of thiazoles as amide and phenyl bioisosteres.

-

Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives. Arch Pharm. (2009). SAR studies involving thiazole scaffolds in prostate cancer.

-

Thiazole synthesis and functionalization. Organic Chemistry Portal. (2024). General methodologies for constructing the thiazole ring system.

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

Executive Summary

In the landscape of modern drug development, non-canonical amino acids (NCAAs) serve as critical building blocks for designing peptidomimetics with enhanced pharmacokinetic properties. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid —often referred to as (4-methylthiazol-5-yl)glycine—is a highly specialized NCAA. By incorporating a rigid, electron-rich 4-methylthiazole ring directly onto the alpha-carbon of a glycine scaffold, this molecule restricts the conformational flexibility of peptide backbones. This restriction not only improves binding affinity to target receptors via favorable entropy dynamics but also shields the peptide from rapid proteolytic degradation.

This whitepaper provides an authoritative breakdown of the compound's molecular weight, chemical formula, synthetic pathways, and the self-validating analytical protocols required to confirm its structural integrity.

Physicochemical Profiling & Structural Data

The foundational identity of any synthetic intermediate relies on its exact mass and elemental composition. The target compound consists of a thiazole heterocycle substituted with a methyl group at the C4 position and an amino acid (glycine) moiety at the C5 position.

By calculating the atomic contributions of its constituent elements (Carbon: 6 × 12.011; Hydrogen: 8 × 1.008; Nitrogen: 2 × 14.007; Oxygen: 2 × 15.999; Sulfur: 1 × 32.065), we derive the exact molecular weight and formula. Understanding these parameters is critical for downstream mass spectrometry validation, as seen in analogous thiazole-containing amino acids [1].

Quantitative Data Summary

| Physicochemical Property | Value |

| IUPAC Name | 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |

| Common Synonym | (4-methylthiazol-5-yl)glycine |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Monoisotopic Mass | 172.0306 Da |

| Hydrogen Bond Donors | 2 (Amine, Carboxylic Acid) |

| Hydrogen Bond Acceptors | 4 (Thiazole N, Thiazole S, Carboxylic O's) |

| Structural Class | Non-Canonical Alpha-Amino Acid |

Mechanistic Synthesis: The Strecker Pathway

Because 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid does not occur in nature, it must be synthesized de novo. The most robust and scalable method for generating alpha-amino acids from heterocyclic aldehydes is the Strecker synthesis, or alternatively, Ugi multicomponent reactions[3].

We utilize 4-methylthiazole-5-carboxaldehyde as the primary precursor [2]. The causality behind this choice is straightforward: the aldehyde carbon serves as the perfect electrophilic center to construct the alpha-carbon of the resulting amino acid, ensuring the thiazole ring is positioned precisely at the side-chain locus.

Step-by-Step Synthetic Methodology

-

Step 1: Imine Formation

-

Action: Dissolve 10 mmol of 4-methylthiazole-5-carboxaldehyde in 20 mL of anhydrous methanol. Add 12 mmol of ammonium chloride (NH₄Cl) and 10 mL of 28% aqueous ammonia. Stir at room temperature for 2 hours.

-

Causality: NH₄Cl acts as the nitrogen source. The ammonia attacks the aldehyde carbonyl, displacing water to form an imine intermediate. This imine is highly electrophilic and primed for subsequent nucleophilic attack.

-

-

Step 2: Cyanation

-

Action: Cool the reaction vessel to 0°C. Slowly add 12 mmol of sodium cyanide (NaCN) dissolved in 5 mL of water dropwise over 30 minutes. Let stir for 4 hours.

-

Causality: The cyanide anion (C≡N⁻) attacks the imine carbon, forming an alpha-aminonitrile. Strict temperature control (0°C) is mandatory to prevent the degradation of the sensitive imine and to suppress exothermic side reactions.

-

-

Step 3: Acidic Hydrolysis

-

Action: Extract the aminonitrile intermediate using ethyl acetate, evaporate the solvent, and suspend the crude residue in 15 mL of 6M HCl. Reflux at 100°C for 12 hours.

-

Causality: Strong acidic conditions combined with high thermal energy are required to fully hydrolyze the triple bond of the nitrile group (-C≡N) into a carboxylic acid (-COOH), yielding the final amino acid as a hydrochloride salt.

-

-

Step 4: Isoelectric Precipitation

-

Action: Cool the solution and carefully adjust the pH to the compound's isoelectric point (approx. pH 5.5) using 2M NaOH. Filter the resulting precipitate and recrystallize from ethanol/water.

-

Causality: Amino acids exhibit minimal solubility at their isoelectric point due to the formation of a neutral zwitterion. This step acts as a self-purifying mechanism, leaving unreacted precursors and inorganic salts in the aqueous supernatant.

-

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to analytical validation.

Caption: Synthetic and analytical workflow for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.

Analytical Validation: A Self-Validating System

To ensure the Strecker synthesis did not result in hydantoin byproducts or incomplete hydrolysis, a self-validating analytical loop must be employed. The synthesis is only considered successful if the downstream LC-MS/MS protocol confirms the exact monoisotopic mass.

Step-by-Step LC-MS/MS Protocol

-

Step 1: Sample Preparation

-

Action: Dissolve 1 mg of the purified compound in 1 mL of a 50:50 mixture of LC-grade Water and Acetonitrile, supplemented with 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor. It ensures the primary amine group of the amino acid is fully protonated, which is an absolute requirement for generating a strong signal in positive ion mode electrospray ionization (ESI+).

-

-

Step 2: Chromatographic Separation

-

Action: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

-

Causality: The C18 stationary phase separates the target compound from any residual starting materials based on hydrophobicity. Because the target amino acid is highly polar, it will elute earlier than the unreacted, non-polar 4-methylthiazole-5-carboxaldehyde, providing a clear visual confirmation of purity.

-

-

Step 3: Mass Detection and Verification

-

Action: Configure the mass spectrometer to scan in ESI+ mode. Extract the chromatogram for the precursor ion at m/z 173.04 .

-

Causality: The theoretical monoisotopic mass of C₆H₈N₂O₂S is 172.03 Da. The addition of a single proton (H⁺, approx. 1.007 Da) during ionization yields an expected [M+H]⁺ peak at 173.04 m/z. Observing this exact mass, coupled with a single sharp chromatographic peak, self-validates both the molecular weight and the purity of the synthesized batch.

-

References

- PubChemLite - 3-[(1,3-thiazol-2-yl)

- 4-Methylthiazole-5-carboxylic acid synthesis & Precursors Source: ChemicalBook URL

- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Source: Chemical Reviews - ACS Publications URL

Metabolic Stability of Thiazole Ring Amino Acids in Pharmacokinetics: A Mechanistic Whitepaper

Introduction: The Thiazole Motif in Medicinal Chemistry

Thiazole and its derivative 2-aminothiazole are prevalent five-membered heterocyclic motifs in medicinal chemistry, featured extensively in FDA-approved drugs such as meloxicam, dasatinib, and various peptidomimetics[1]. Despite their potent binding affinities and favorable physicochemical properties, the electron-rich nature of the thiazole ring renders it highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism[2]. This biotransformation frequently generates reactive metabolites (RMs) that covalently bind to nucleophilic amino acids in cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs) and severe hepatotoxicity[3][4].

For drug development professionals, understanding the causality between thiazole ring structure, thermodynamic metabolic barriers, and pharmacokinetic clearance is critical for rational lead optimization.

Mechanistic Pharmacokinetics: CYP450-Mediated Biotransformation

The metabolic fate of thiazole-containing compounds is dictated by the thermodynamics of CYP450-catalyzed oxygen transfer. Quantum chemical density functional theory (DFT) studies reveal four primary oxidative pathways: epoxidation, S-oxidation, N-oxidation, and oxaziridine formation[3].

-

Epoxidation (The Primary Liability): This is the most kinetically and thermodynamically favorable pathway. The activation energy barrier for C4-C5 epoxidation is approximately 13.63 kcal/mol[3]. For 2-aminothiazoles, the electron-donating amino group further lowers this barrier by ~2.5 kcal/mol, making them even more susceptible to oxidation[5].

-

S-Oxidation and N-Oxidation: These pathways require higher activation energies (14.56 kcal/mol and 17.90 kcal/mol, respectively) and are generally less favored, though they can occur depending on the specific orientation of the molecule within the CYP active site[3].

Epoxidation at the C4-C5 double bond yields a highly unstable thiazole epoxide. This intermediate rapidly undergoes ring-opening to form electrophilic dicarbonyls or thioamides. These RMs act as direct electrophiles, forming covalent adducts with the sulfhydryl groups of cysteine or the amine groups of lysine residues in proteins, culminating in metabolic intermediate complexes (MICs) that inactivate CYP enzymes via mechanism-based inhibition[3][6].

CYP450-mediated oxidative biotransformation pathways of the thiazole ring.

Structural Mitigation Strategies: Causality in Lead Optimization

Understanding the causality between thiazole structure and metabolic instability allows medicinal chemists to rationally design safer analogs. The classic paradigm in pharmacokinetics is the structural evolution from sudoxicam to meloxicam[7].

Sudoxicam, an NSAID, was withdrawn due to severe hepatotoxicity driven by CYP2C8- and CYP3A4-mediated bioactivation of its unsubstituted thiazole ring[7]. The epoxidation of sudoxicam's C4-C5 bond led to toxic ring-opened metabolites. By introducing a single methyl group at the C5 position, researchers developed meloxicam. This simple steric and electronic modification blocks the C5 carbon from the CYP450 Fe=O catalytic center, completely shifting the site of metabolism. Instead of thiazole epoxidation, CYP1A2 and CYP2C9 catalyze the hydroxylation of the newly added methyl group, resulting in a stable, easily excretable metabolite and eliminating the hepatotoxic risk[1][7].

Quantitative Summary of Thiazole Oxidation Outcomes

| Metabolic Pathway | Activation Energy Barrier (kcal/mol) | Primary CYP Isoforms Implicated | Pharmacokinetic Outcome |

| C4-C5 Epoxidation | 13.63 (Lower in 2-aminothiazoles) | CYP3A4, CYP2C8, CYP2C9 | Formation of reactive electrophiles; high toxicity risk[3][7]. |

| S-Oxidation | 14.56 | CYP3A4 | Formation of sulfoxides; moderate stability[3]. |

| N-Oxidation | 17.90 | CYP2E1 | Formation of N-oxides; generally detoxifying but less favored[3]. |

| C5-Methyl Hydroxylation | Variable (Sterically driven) | CYP1A2, CYP2C9 | Stable metabolite; safe clearance (e.g., Meloxicam)[7]. |

Experimental Workflows: Assessing Thiazole Metabolic Stability

To ensure a self-validating system during drug development, the metabolic stability and RM generation of thiazole-containing peptides must be empirically quantified. Because RMs are too transient to detect directly in standard pharmacokinetic assays, the Microsomal Stability and Glutathione (GSH) Trapping Assay is the industry gold standard[8]. In this system, GSH is introduced as a surrogate nucleophile (mimicking cellular amino acids) to form stable, detectable adducts with the electrophilic intermediates.

Step-by-Step Methodology: GSH Trapping Assay for Thiazole Bioactivation

Rationale: This protocol forces CYP450-mediated metabolism in vitro while providing an excess of GSH. If the thiazole ring undergoes epoxidation and ring-opening, the resulting electrophile will covalently bind to GSH, yielding a mass shift detectable via LC-MS/MS.

-

Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Reagent Assembly: In a reaction vial, combine HLM (final protein concentration 1.0 mg/mL), the thiazole test compound (final concentration 10 µM), and GSH (final concentration 5 mM). Causality Note: The high concentration of GSH ensures pseudo-first-order trapping kinetics, outcompeting water or microsomal proteins for the transient RM.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality Note: Acetonitrile immediately denatures the CYP enzymes, halting metabolism and precipitating proteins to prevent matrix effects during mass spectrometry.

-

Extraction: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for the parent mass + 307 Da (the exact mass addition of a GSH adduct) or specific neutral losses (e.g., loss of 129 Da, characteristic of the γ-glutamyl moiety)[8].

Step-by-step experimental workflow for the Microsomal Stability and GSH Trapping Assay.

Conclusion

The pharmacokinetic viability of thiazole ring amino acids and peptidomimetics hinges on their metabolic stability against CYP450-mediated oxidation. While the unsubstituted thiazole ring is highly vulnerable to C4-C5 epoxidation and subsequent toxicological cascades, rational structural modifications—such as C5-alkylation or the strategic use of bioisosteres—can effectively abrogate these liabilities[2]. By coupling quantum chemical predictions with rigorous LC-MS/MS GSH trapping workflows, drug development professionals can systematically de-risk thiazole-containing candidates early in the discovery pipeline.

References

- Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Forschungszentrum Jülich.

- "Thiazoles in Peptides and Peptidomimetics." The University of Queensland.

- "Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam." National Institutes of Health (NIH).

- Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." ACS Publications.

- "Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes Guided by in Silico and in Vitro Screening." ACS Publications.

- "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." ResearchGate.

- Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." National Institutes of Health (NIH).

- "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications.

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. juser.fz-juelich.de [juser.fz-juelich.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Fmoc protection of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

Application Note: Protocol for Fmoc Protection of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

Executive Brief & Strategic Context

The incorporation of heteroaromatic non-proteinogenic amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics, macrocyclic natural products, and targeted therapeutics. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is a highly specialized building block featuring an electron-rich thiazole ring. To utilize this molecule in Solid-Phase Peptide Synthesis (SPPS), the α-amine must be orthogonally protected.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry gold standard for N-terminal protection due to its absolute stability under the acidic conditions used for side-chain deprotection and resin cleavage, coupled with its facile lability to mild secondary amines (e.g., 20% piperidine in DMF)[1][2]. This application note details a highly optimized, self-validating protocol for the Fmoc protection of this sterically and electronically unique thiazole-amino acid.

Mechanistic Architecture & Reagent Selection

The protection of an amine with an Fmoc group requires careful selection of the acylating agent to prevent side reactions.

-

Acylating Agent (Fmoc-OSu vs. Fmoc-Cl): While fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a traditional reagent, it is highly sensitive to moisture and can induce the formation of oligopeptide impurities (such as Fmoc-β-Ala-OH or target dipeptides) via the transient formation of highly reactive mixed anhydrides[1][3]. For valuable and sterically demanding substrates like the 4-methylthiazole derivative, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is strictly preferred. Fmoc-OSu drives a controlled nucleophilic acyl substitution that releases benign N-hydroxysuccinimide (NHS) rather than corrosive hydrochloric acid[3][4].

-

Solvent System & Base: The reaction utilizes a biphasic 1,4-Dioxane/Water system. Sodium bicarbonate (NaHCO₃) is employed as the base.

-

Causality: NaHCO₃ buffers the aqueous phase to a pH of 8.5–9.0. This specific pH window is critical: it is basic enough to deprotonate the α-amine (rendering it a potent nucleophile) but mild enough to prevent the rapid, base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH, which occurs readily in the presence of stronger bases like NaOH[1].

-

Reaction Workflow

Workflow for the Fmoc protection of thiazole-containing unnatural amino acids.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | 172.20 | 1.00 | 1.72 g | Substrate |

| Fmoc-OSu | 337.33 | 1.10 | 3.71 g | Acylating Agent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.50 | 2.10 g | Base / Buffer |

| 1,4-Dioxane | 88.11 | N/A | 20 mL | Organic Solvent |

| Deionized Water | 18.02 | N/A | 20 mL | Aqueous Solvent |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~2.5–3.0 | ~25–30 mL | Acidifying Agent |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 × 30 mL | Extraction Solvent |

Detailed Experimental Protocol

Step 1: Preparation of the Aqueous Phase

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (1.72 g, 10.0 mmol) in 20 mL of deionized water.

-

Add NaHCO₃ (2.10 g, 25.0 mmol) portion-wise.

-

Causality: The base deprotonates the carboxylic acid to solubilize the amino acid as a sodium salt and ensures the α-amine is in its free-base, nucleophilic state. Wait until all effervescence (CO₂ release) ceases.

-

Step 2: Addition of Fmoc-OSu

-

In a separate vial, dissolve Fmoc-OSu (3.71 g, 11.0 mmol) in 20 mL of 1,4-Dioxane.

-

Cool the aqueous amino acid solution to 0–5 °C using an ice bath.

-

Causality: Cooling the aqueous phase prior to reagent addition minimizes the competing side reaction of Fmoc-OSu hydrolysis by water.

-

-

Add the Fmoc-OSu solution dropwise over 15–20 minutes to the vigorously stirring aqueous solution.

Step 3: Biphasic Reaction Execution

-

Remove the ice bath and allow the milky, biphasic mixture to warm to ambient temperature (20–25 °C).

-

Stir vigorously for 12–16 hours.

-

Self-Validating Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using an eluent of DCM/MeOH/AcOH (90:9:1). The disappearance of the ninhydrin-positive starting material spot (indicating no free amines remain) and the appearance of a strongly UV-active (254 nm) product spot at R_f ~ 0.3 indicates reaction completion[4].

-

Step 4: Work-up and Impurity Clearance

-

Transfer the mixture to a separatory funnel. Add 30 mL of deionized water to ensure all salts remain dissolved.

-

Wash the aqueous layer with Diethyl Ether (Et₂O) (2 × 20 mL).

-

Causality & Self-Validation: This is a critical purification node. At pH 8.5, the desired product is a highly water-soluble sodium carboxylate salt. Conversely, unreacted Fmoc-OSu and the neutral hydrolysis byproduct (Fmoc-OH) partition into the ether layer. Discard the ether layers; retaining the aqueous phase ensures the removal of fluorenyl impurities prior to isolation.

-

Step 5: Acidification and Product Extraction

-

Cool the retained aqueous layer in an ice bath to 0–5 °C.

-

Carefully acidify the aqueous layer to pH 2.0–2.5 using 1 M HCl (aq).

-